molecular formula C25H20FN3O B2747705 3-(4-fluorophenyl)-8-methoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866589-82-4

3-(4-fluorophenyl)-8-methoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2747705
CAS RN: 866589-82-4
M. Wt: 397.453
InChI Key: ZRANQNQWDKAHTO-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorophenyl)-8-methoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings . It has a pyrazolo[4,3-c]quinoline core, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the shape of the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For example, the fluorophenyl group might undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its spectroscopic properties .

Scientific Research Applications

Synthesis and Biochemical Applications

Quinoline derivatives, including those structurally related to "3-(4-fluorophenyl)-8-methoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline," are known for their efficient fluorescence. They are widely used in biochemistry and medicine to study various biological systems, particularly as DNA fluorophores. Such compounds are sought after for their potential as sensitive and selective agents for biological studies. Moreover, aminoquinolines, a category closely related to the specified compound, have shown promise as antioxidants and radioprotectors, indicating the potential for broad applications in cellular protection and therapeutic interventions (Aleksanyan & Hambardzumyan, 2013).

Pharmacological Interest

The synthesis of novel pyrazolo[4,3-c]quinoline derivatives, as outlined in research, points towards the exploration of these compounds for potential ligands for the estrogen receptor. This indicates the interest in utilizing such structures for developing pharmacological agents that could interact with hormone receptors, potentially offering new avenues for drug development (Kasiotis, Fokialakis, & Haroutounian, 2006).

Antimycobacterial Activity

Research into hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from related structural frameworks has demonstrated significant in vitro antimycobacterial activity. This underscores the importance of such compounds in developing new treatments for mycobacterial infections, such as tuberculosis, showcasing the potential therapeutic applications of quinoline derivatives in combating infectious diseases (Kantevari et al., 2011).

Future Directions

Future research on this compound could involve further exploration of its potential uses, such as in the development of new drugs or materials . This could involve more detailed studies of its physical and chemical properties, its reactivity, and its interactions with other compounds or biological systems.

properties

IUPAC Name

3-(4-fluorophenyl)-8-methoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c1-16-4-3-5-17(12-16)14-29-15-22-24(18-6-8-19(26)9-7-18)27-28-25(22)21-13-20(30-2)10-11-23(21)29/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRANQNQWDKAHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)OC)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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